1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with two critical substituents:
- N-(2,2,2-Trifluoroethyl) group: Enhances lipophilicity and metabolic stability due to the trifluoromethyl moiety.
- 1-(2-(1-Methyl-1H-indol-3-yl)acetyl) group: The indole ring is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin receptors). The methyl group on the indole nitrogen may improve steric compatibility with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-24-11-14(15-4-2-3-5-16(15)24)10-17(26)25-8-6-13(7-9-25)18(27)23-12-19(20,21)22/h2-5,11,13H,6-10,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXUEWZMHTCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This structure features an indole moiety and a trifluoroethyl group, which are significant for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of indole and piperidine exhibit promising anticancer activities. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine derivative demonstrated significant antiproliferative activity against A549 lung cancer cells with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA . This suggests that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular targets. Indole derivatives are known to modulate various signaling pathways, including those involved in apoptosis and cell proliferation. The trifluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and target engagement.
Case Studies
Several case studies have highlighted the potential of indole-based compounds in therapeutic applications:
- Antibacterial Activity : A study reported that indole derivatives exhibited significant antibacterial properties against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds were assessed for their ability to bind to specific bacterial proteins, indicating a multifaceted mechanism of action against bacterial resistance .
- Cytotoxicity in Cancer Models : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than standard treatments like bleomycin. The structural modifications in these compounds are crucial for enhancing their selectivity and potency .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Heterocyclic Moieties: Indole (Target Compound): Facilitates π-π interactions and hydrogen bonding via the NH group. Methyl substitution reduces steric hindrance . Pyrimidine (): Planar structure may enhance stacking with nucleic acids or flat enzyme pockets .
Substituents on Piperidine Carboxamide :
- Trifluoroethyl (Target Compound): High electronegativity and lipophilicity improve blood-brain barrier penetration and metabolic resistance.
- Ethyl/Trifluoromethyl Benzyl (ML380, ): Bulky groups may restrict binding to specific allosteric sites, enhancing selectivity .
Linker Groups :
- Acetyl (Target Compound): Short linker allows compact binding to hydrophobic pockets.
- Sulfonyl (ML380, ): Increases polarity and may engage in hydrogen bonding with charged residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
